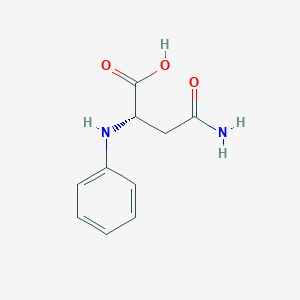

N~2~-Phenyl-L-asparagine

Description

BenchChem offers high-quality N~2~-Phenyl-L-asparagine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~2~-Phenyl-L-asparagine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5694-36-0 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(2S)-4-amino-2-anilino-4-oxobutanoic acid |

InChI |

InChI=1S/C10H12N2O3/c11-9(13)6-8(10(14)15)12-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,13)(H,14,15)/t8-/m0/s1 |

InChI Key |

CZWIWJGGMLJCBN-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Contextualization of L Asparagine Analogs and Derivatives

L-asparagine, a non-essential amino acid in humans, plays a crucial role in the metabolic control of cell functions, particularly in nerve and brain tissue. hmdb.canih.gov Its fundamental structure has served as a scaffold for the synthesis of a wide array of analogs and derivatives. These modifications are typically undertaken to alter the parent molecule's physical and chemical properties, such as solubility, stability, and biological activity, which can lead to enhanced therapeutic potential. ontosight.aiontosight.ai

The chemical space of L-asparagine derivatives is broad, encompassing various modifications. For instance, N-acetyl-L-asparagine is a synthetic amino acid derivative studied for its potential to inhibit pancreatic lipase, an enzyme involved in lipid metabolism, and it has also been noted for its tumor inhibition properties. hmdb.cabiosynth.com Other complex derivatives, such as N²-Acetyl-N²-(4-dodecylphenyl)-N-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine, have been designed to possess amphiphilic properties, making them potentially useful in drug delivery systems. ontosight.ai The overarching goal of creating these analogs is often to develop compounds with specific biological activities, including anticancer or antimicrobial properties, by enabling them to interact more effectively with biological targets like enzymes and receptors. ontosight.ai

Rationale for Phenyl Substitution at the N² Position of L Asparagine

The introduction of a phenyl group at the N²-position of L-asparagine is a strategic chemical modification. Phenyl groups are fundamental aromatic moieties in medicinal chemistry, and their incorporation into a molecule can significantly influence its biological profile. The addition of a phenyl ring to the L-asparagine backbone, creating N²-Phenyl-L-asparagine, is expected to increase the compound's hydrophobicity compared to the parent amino acid. This change can alter how the molecule interacts with biological membranes and the active sites of enzymes or receptors.

The rationale for such a substitution is supported by extensive research on other phenyl-containing amino acid analogs, such as phenylglycine derivatives. These compounds have been investigated as pharmacological tools, notably as antagonists of metabotropic glutamate (B1630785) receptors, which are implicated in neurotransmission. nih.govnih.gov The phenyl ring in these structures is often crucial for their biological activity. Therefore, the synthesis of N²-Phenyl-L-asparagine is driven by the hypothesis that the phenyl group will confer novel biological properties, potentially leading to the discovery of new pharmacologically active agents. The modification of L-asparagine with various functional groups can significantly affect its ability to interact with biological targets, thereby altering its therapeutic potential. ontosight.ai

Scope and Significance of Academic Inquiry into N² Phenyl L Asparagine

While the broader field of L-asparagine derivatives is well-explored, dedicated academic inquiry into N²-Phenyl-L-asparagine itself is still in its nascent stages. The compound is cataloged in chemical databases, which confirms its synthesis and basic properties, but extensive studies on its biological effects and applications are not yet widely published. guidechem.com

The significance of investigating N²-Phenyl-L-asparagine lies in its potential as a novel building block in peptide synthesis or as a standalone bioactive molecule. The incorporation of non-proteinogenic amino acids like N²-Phenyl-L-asparagine into peptides can introduce conformational constraints and new binding interactions, potentially enhancing the peptide's stability and therapeutic efficacy. Phenylglycine-type amino acids, for example, are found in a variety of peptide natural products, including antibiotics. rsc.org

Future research will likely focus on the synthesis of N²-Phenyl-L-asparagine and the systematic evaluation of its biological activities. Given the established importance of both the L-asparagine scaffold and phenyl-containing pharmacophores, N²-Phenyl-L-asparagine represents a molecule with untapped potential in the ongoing quest for new chemical entities with valuable biological functions.

Properties of N²-Phenyl-L-asparagine

| Property | Value |

| CAS Number | 5694-36-0 |

| Molecular Formula | C₁₀H₁₂N₂O₃ |

| Molecular Weight | 208.21 g/mol |

| Synonyms | (2S)-4-amino-2-anilino-4-oxobutanoic acid, L-Asparagine, N-phenyl- |

Data sourced from Guidechem. guidechem.com

Synthetic Routes to N²-Phenyl-L-asparagine: A Detailed Examination

The synthesis of N²-Phenyl-L-asparagine, a derivative of the naturally occurring amino acid L-asparagine, involves the formation of a stable amide bond between the α-amino group of asparagine and a phenyl group. The methodologies to achieve this transformation are diverse, ranging from direct coupling techniques to more intricate strategies involving cyclic intermediates. A critical aspect of these syntheses is the maintenance of the inherent stereochemical integrity at the α-carbon of the L-asparagine starting material. This article explores the primary synthetic strategies, with a focus on methods for amide bond formation and the crucial role of stereochemical control.

Computational Chemistry and Theoretical Studies of N2 Phenyl L Asparagine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone for investigating the electronic landscape of N²-Phenyl-L-asparagine. These methods, rooted in the principles of quantum mechanics, provide a quantitative description of the molecule's electronic structure, which in turn governs its chemical reactivity. nih.gov

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For N²-Phenyl-L-asparagine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov These calculations are foundational, as the optimized geometry represents the lowest energy state of the molecule and is the starting point for most other computational analyses.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. For instance, in studies of related asparagine derivatives, DFT has been used to calculate the energetics of different species in solution and to understand reaction mechanisms. scielo.br

Table 1: Representative Optimized Geometrical Parameters for N²-Phenyl-L-asparagine (Calculated via DFT/B3LYP/6-311+G ) **

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Cα - Cβ | 1.54 Å |

| Bond Length | N² - C (Phenyl) | 1.40 Å |

| Bond Angle | Cα - N² - C (Phenyl) | 125.0° |

| Dihedral Angle | N - Cα - Cβ - Cγ | -65.0° |

Note: The values in this table are representative and intended for illustrative purposes, demonstrating the type of data generated from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

For N²-Phenyl-L-asparagine, the presence of the electron-rich phenyl group and the amide side chain would significantly influence the energies and spatial distributions of these orbitals. DFT calculations are commonly used to determine these properties, which are essential for predicting how the molecule might interact with other chemical species. nih.govnih.gov

Table 2: Calculated Frontier Molecular Orbital Properties for N²-Phenyl-L-asparagine

| Property | Value (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Energy Gap | 5.3 eV |

Note: These values are illustrative examples of typical outputs from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (electronegative, typically colored in shades of red) and electron-poor (electrophilic, shown in shades of blue). The MEP map of N²-Phenyl-L-asparagine would reveal the electronegative character of the oxygen and nitrogen atoms in the amide and carboxyl groups, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms bonded to nitrogen and oxygen would appear as electropositive regions, indicating their role as hydrogen bond donors. This visual representation of charge distribution is crucial for understanding intermolecular interactions. substack.comsemanticscholar.org

Topological Analyses of Chemical Bonds and Non-Covalent Interactions (NCI)

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide a deeper understanding of the chemical bonding and weak interactions within a molecule. QTAIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the topology of the electron density. NCI analysis is particularly useful for identifying and visualizing non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, which are critical in determining the conformational preferences and packing of molecules in a condensed phase. For N²-Phenyl-L-asparagine, NCI analysis would be instrumental in elucidating the intramolecular hydrogen bonds that stabilize its structure.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about a single, optimized geometry, molecules are dynamic entities that can adopt various conformations. Molecular modeling and dynamics simulations are employed to explore this conformational flexibility.

Conformational Analysis and Intramolecular Hydrogen Bonding Networks

Conformational analysis of N²-Phenyl-L-asparagine involves identifying the different spatial arrangements of its atoms that are accessible at room temperature. This is particularly important due to the flexibility of the molecule, arising from the rotation around several single bonds. The relative energies of these different conformers can be calculated to determine their populations.

Biochemical and Chemical Biology Research Perspectives on N2 Phenyl L Asparagine

Investigation of Enzyme-Substrate Analog Interactions

The unique structure of N²-Phenyl-L-asparagine, which combines features of both L-phenylalanine and L-asparagine, makes it a valuable tool for probing the active sites of enzymes that metabolize these natural amino acids, particularly asparaginase (B612624).

Computational methods are essential for predicting and analyzing the interaction between a ligand and an enzyme at the molecular level. L-asparaginase, an enzyme used in cancer therapy, catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). nih.govmdpi.com Its active site contains a flexible N-terminal loop that closes over the substrate upon binding, a process critical for catalysis. nih.gov

Molecular docking simulations could be employed to predict the binding affinity and orientation of N²-Phenyl-L-asparagine within the asparaginase active site. Studies on bacterial L-asparaginases have identified key residues, such as Threonine-12/15 and Aspartate-90, that are crucial for substrate recognition and catalysis. nih.gov Docking N²-Phenyl-L-asparagine would reveal how its bulky N-phenyl group affects binding. It is plausible that the phenyl ring would create steric hindrance, preventing the optimal positioning of the amide bond for nucleophilic attack by the catalytic threonine residue. This could result in a lower binding affinity compared to the natural substrate, L-asparagine.

Molecular dynamics (MD) simulations, following docking, could provide insights into the stability of the enzyme-ligand complex and the conformational changes induced by the analog. MD studies on asparaginase have shown that ligand binding stabilizes the enzyme's active conformation. nih.gov For N²-Phenyl-L-asparagine, MD simulations could explore whether the flexible active site loop can still close effectively or if the phenyl group prevents this crucial step, potentially rendering the enzyme inactive. Comparing the dynamics of the enzyme when bound to L-asparagine versus N²-Phenyl-L-asparagine would illuminate the structural basis for substrate specificity.

| Ligand | Enzyme Source | Binding Energy (kcal/mol) (Predicted) | Key Interacting Residues (Predicted) | Km (mM) (Experimental) |

|---|---|---|---|---|

| L-Asparagine | Erwinia chrysanthemi | -5.5 | Thr15, Asp90, Ser62, Gln63 | 7.14 |

| L-Glutamic Acid | Erwinia chrysanthemi | -5.2 | Thr15, Asp90, Tyr29 | N/A (Product) |

| L-Aspartic Acid | Erwinia chrysanthemi | -5.1 | Thr15, Asp90, Lys288 | N/A (Product) |

| L-Asparagine | Escherichia coli | -4.8 | Thr12, Asp90, Thr89 | 0.0035 |

| N²-Phenyl-L-asparagine | Hypothetical | Lower affinity predicted | Steric clash with active site loop predicted | Higher Km or inhibitory Ki predicted |

Experimental characterization is necessary to validate computational predictions. The interaction between N²-Phenyl-L-asparagine and asparaginase can be quantified using various spectroscopic and kinetic assays. A common method to measure asparaginase activity is a coupled-enzyme assay where the production of aspartate is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. nih.gov

Using this assay, the kinetic parameters Michaelis constant (Km) and maximum velocity (Vmax) for N²-Phenyl-L-asparagine could be determined. It is hypothesized that N²-Phenyl-L-asparagine would be a poor substrate, exhibiting a much higher Km and lower Vmax compared to L-asparagine. Alternatively, it might act as a competitive inhibitor, where it binds to the active site but is not hydrolyzed, or hydrolyzed very slowly. In this case, an inhibition constant (Ki) could be measured.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and circular dichroism (CD) spectroscopy can be used to analyze changes in the enzyme's secondary structure upon ligand binding. mdpi.com These methods could confirm whether the binding of N²-Phenyl-L-asparagine induces the same conformational changes as the natural substrate. For instance, FTIR can detect changes in the amide I and amide II bands of the protein backbone, providing evidence of structural shifts. mdpi.com

| Enzyme Source | Substrate | Km (mM) | Vmax (μM/min) | Reference |

|---|---|---|---|---|

| Phaseolus vulgaris | L-Asparagine | 6.72 | 0.16 | nih.gov |

| Vigna unguiculata | L-Asparagine | 1.2 | N/A | nih.gov |

| Erwinia carotovora | L-Asparagine | 7.14 | N/A | nih.gov |

| Escherichia coli | L-Asparagine | 3.5 | N/A | nih.gov |

| Guinea Pig (gpASNase1) | L-Asparagine | 0.0019 | N/A | nih.gov |

Exploration of N²-Phenyl-L-asparagine in Amino Acid Metabolism Pathways

Understanding how a synthetic amino acid analog is processed by cellular machinery provides insight into the specificity and flexibility of metabolic networks.

The catabolism of N²-Phenyl-L-asparagine in a biological system is currently unknown. However, a hypothetical pathway can be proposed based on the known metabolism of its constituent parts and other N-acylated amino acids. The primary metabolic routes for amino acids involve transamination, deamination, and decarboxylation. numberanalytics.com

A likely first step in the catabolism of N²-Phenyl-L-asparagine would be the hydrolysis of the N²-phenyl-amide bond by a hydrolase or peptidase enzyme, releasing L-aspartate and aniline. Alternatively, the terminal amide of the asparagine moiety could be hydrolyzed by an asparaginase-like enzyme to yield N²-Phenyl-L-aspartic acid. A strong parallel can be drawn from the metabolism of N-acetyl-L-tyrosine, a more soluble form of L-tyrosine used in supplements. N-acetyl-L-tyrosine is deacetylated in the body to release L-tyrosine, which then enters its normal metabolic pathways. patsnap.compatsnap.com Similarly, N²-Phenyl-L-asparagine could be "de-phenylated" or hydrolyzed to release L-asparagine, which would then be available for protein synthesis or degradation by asparaginase.

The anabolism, or synthesis, of N²-Phenyl-L-asparagine is not expected to occur naturally. It would be synthesized in the laboratory for research purposes, likely through a chemical coupling reaction between L-asparagine and a phenyl-donating group.

N²-Phenyl-L-asparagine could potentially interact with several key enzymes in L-phenylalanine and L-asparagine metabolism.

Asparagine Synthetase (ASNS): This enzyme catalyzes the ATP-dependent synthesis of L-asparagine from L-aspartate and glutamine. N²-Phenyl-L-asparagine could act as a feedback inhibitor of ASNS, although this is less likely given that the N² position is blocked.

Asparaginase: As discussed, it is a primary candidate for interaction, likely as a poor substrate or competitive inhibitor. nih.gov

Phenylalanine Hydroxylase: This enzyme converts L-phenylalanine to L-tyrosine. nih.gov It is unlikely that N²-Phenyl-L-asparagine would be a substrate due to the modification of the amino group, which is critical for recognition. However, it could act as an inhibitor.

Aminotransferases: These enzymes transfer amino groups and are central to amino acid degradation. nih.gov N²-Phenyl-L-asparagine would likely be a poor substrate for typical aminotransferases because its alpha-amino group is blocked by the phenyl substituent.

Investigating these potential interactions would clarify the substrate specificity of these vital enzymes and could reveal new ways to modulate their activity.

Design and Application of N²-Phenyl-L-asparagine as Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com They are powerful tools for interrogating protein function and metabolic pathways directly in living cells. nih.govbiorxiv.org The scaffold of N²-Phenyl-L-asparagine is well-suited for the development of such probes.

Metabolic probes are often analogs of natural metabolites that have been modified with a reporter tag, such as a fluorophore or a "clickable" chemical handle (e.g., an alkyne or azide). biorxiv.org N²-Phenyl-L-asparagine could be developed into a probe to trace amino acid uptake and metabolism. For example, a fluorescent dye could be attached to the phenyl ring. If this fluorescent analog is transported into cells by amino acid transporters that recognize asparagine or phenylalanine, it would allow for the visualization of these transport processes and the subsequent localization of the analog within the cell.

Furthermore, the scaffold could be used to create activity-based probes (ABPs). ABPs are chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. nih.gov An ABP based on N²-Phenyl-L-asparagine could be designed by incorporating a reactive group (e.g., a fluorophosphonate) that can form a covalent bond with a nucleophilic residue (like serine or threonine) in an enzyme's active site. Such a probe could be used to identify and profile the activity of enzymes that bind N²-Phenyl-L-asparagine, potentially discovering novel amidases or hydrolases involved in amino acid metabolism.

Development of Photoaffinity Labels and Bioconjugation Reagents

The unique structure of N²-Phenyl-L-asparagine, which combines an L-asparagine core with an N-terminal phenyl group, makes its derivatives potential candidates for the development of specialized chemical biology tools, such as photoaffinity labels and bioconjugation reagents.

Photoaffinity labeling (PAL) is a powerful technique used to map transient and dynamic small molecule-protein interactions (SMPIs) by creating a covalent bond between an interacting small molecule and its protein target upon photoactivation. mdpi.comnih.gov This process typically requires a molecule that has a photoreactive group and can bind to a target protein. nih.gov Common photoreactive groups that can be activated by UV light include benzophenones, aryl azides, and diazirines. mdpi.comnih.gov

The phenyl group of N²-Phenyl-L-asparagine is an ideal scaffold for chemical modification to install such a photoreactive moiety. For example, analogous to the well-established use of p-azido-L-phenylalanine as a photo-crosslinker in protein studies nih.gov, an azide (B81097) group could be introduced onto the phenyl ring of N²-Phenyl-L-asparagine. The resulting N²-(4-azidophenyl)-L-asparagine would function as a photoaffinity probe. Upon irradiation with UV light, the aryl azide generates a highly reactive nitrene intermediate that can covalently crosslink to amino acid residues within the binding site of a target protein, allowing for the identification of binding partners and the characterization of binding sites. nih.gov

Interactive Table: Common Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Precursor | Reactive Intermediate | Activation Wavelength |

|---|---|---|---|

| Aryl Azide | R-N₃ | Nitrene | ~260-300 nm |

| Benzophenone | R-CO-Ph | Triplet Ketone | ~350-360 nm |

In the context of bioconjugation, which involves covalently linking molecules to biomolecules like proteins or peptides amerigoscientific.com, derivatives of N²-Phenyl-L-asparagine can be envisioned as specialized building blocks. Bioconjugation strategies often target nucleophilic amino acid residues such as lysine (B10760008) or cysteine. rsc.org While the parent molecule itself is not a reactive bioconjugation agent, it can be incorporated into peptides or small molecules designed for specific biological targets. The N-phenyl group can influence the conformation and binding properties of the resulting peptide, while the asparagine side chain remains available for potential interactions or enzymatic modifications. Furthermore, arylation chemistry is a known strategy in bioconjugation, typically involving the reaction of an activated aryl group with a nucleophile on a protein, such as the thiol group of cysteine. nih.gov

Use in Exploring Protein-Ligand Interactions and Cellular Processes

N²-Phenyl-L-asparagine and its derivatives are valuable probes for exploring protein-ligand interactions due to their hybrid structure, which mimics both peptide backbones and aromatic ligands. Phenylglycine-type amino acids, for instance, are found in a variety of peptide natural products and are significant for medicinal chemistry. nih.gov The introduction of a phenyl group can confer specific binding properties, as seen in phenylglycinamide derivatives designed as anticonvulsants that interact with ion channels like TRPV1 and Cav1.2. nih.gov

Given that the asparagine side chain can participate in crucial hydrogen bonding interactions within protein binding sites nih.gov, N²-Phenyl-L-asparagine could be used to investigate enzymes and receptors that recognize asparagine or related structures. For example, it could act as a competitive inhibitor or a structural analog to probe the active site of enzymes like asparaginases or peptidases. Studies on the binding of various N-glycans to proteins have demonstrated the unique recognition of structures linked to asparagine, highlighting the importance of this residue in molecular recognition. nih.gov

By incorporating N²-Phenyl-L-asparagine into a peptide sequence, researchers can systematically study how N-arylation of an amino acid residue affects protein structure, stability, and function. The phenyl group can engage in hydrophobic or π-stacking interactions within a protein's binding pocket, potentially enhancing binding affinity or altering specificity compared to its unmodified counterpart. This makes it a useful tool for structure-activity relationship (SAR) studies aimed at designing more potent and selective peptide-based therapeutics.

Specific Reactivity and Intramolecular Chemical Mechanisms of N²-Phenyl-L-asparagine Derivatives

Nucleophilic Reactivity of Amide Nitrogens in N²-Phenyl-L-asparagine

The chemical reactivity of N²-Phenyl-L-asparagine is largely defined by its two distinct amide nitrogen atoms: the α-amino nitrogen (part of an N-phenyl amide linkage in a peptide context) and the side-chain amide nitrogen. The nucleophilicity of these nitrogens is critical to the molecule's stability and potential for intramolecular reactions.

In general, amide nitrogens are significantly less nucleophilic than amine nitrogens. quora.com This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, reducing its availability to attack an electrophile.

For the α-nitrogen of N²-Phenyl-L-asparagine, its nucleophilicity is further diminished. This nitrogen is bonded not only to a carbonyl carbon (once incorporated into a peptide) but also to a phenyl ring. The electron-withdrawing nature of the phenyl group, combined with the resonance effect of the carbonyl, makes this nitrogen exceptionally electron-poor and therefore a very weak nucleophile.

The side-chain amide nitrogen, while also a weak nucleophile due to standard amide resonance, is generally more reactive than the α-nitrogen. This nitrogen's lone pair is only delocalized over one carbonyl group. However, its reactivity is still low compared to other nucleophilic groups found in proteins. masterorganicchemistry.com Despite this, the side-chain amide is implicated in important intramolecular reactions, most notably the cyclization that leads to succinimide (B58015) formation.

Cyclization Tendencies and Succinimide Formation in Peptide Analogues

One of the most significant intramolecular reactions involving asparagine residues in peptides is the formation of a five-membered succinimide (or aminosuccinyl) intermediate. amerigoscientific.com This non-enzymatic process is a common pathway for the deamidation and isomerization of asparagine residues in proteins and peptides. acs.org The reaction proceeds via a two-step mechanism: an initial intramolecular cyclization followed by the elimination of ammonia. lumiprobe.com

The key step is the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid residue on the carbonyl carbon of the asparagine side chain. rsc.org This attack forms a tetrahedral intermediate which then collapses, releasing ammonia to form the succinimide ring. masterorganicchemistry.comlumiprobe.com

Interactive Table: Factors Influencing Succinimide Formation Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| C-terminal Neighbor | Glycine > Alanine > Serine | Less steric hindrance from the neighboring residue's side chain allows for easier approach of the nucleophilic nitrogen. acs.org |

| pH | Rate increases at basic pH | Deprotonation of the attacking backbone amide nitrogen increases its nucleophilicity. amerigoscientific.com |

Future Research Directions and Advanced Derivative Design of N2 Phenyl L Asparagine

Rational Design of N2-Phenyl-L-asparagine Analogs for Specific Biochemical Modulation

The rational design of N2-Phenyl-L-asparagine analogs is a key strategy for developing molecules with tailored biochemical activities. This approach moves beyond traditional trial-and-error methods by employing a deep understanding of structure-activity relationships to create compounds that can modulate specific biological pathways. youtube.com By systematically modifying the phenyl ring, the asparagine backbone, or both, researchers can fine-tune the physicochemical properties of the molecule to enhance its interaction with biological targets.

One promising avenue is the development of analogs as enzyme inhibitors or receptor antagonists. nih.gov For instance, by introducing specific substituents onto the phenyl group, it may be possible to enhance the binding affinity and selectivity of the compound for a particular enzyme's active site. This approach has been successfully used in the design of other amino acid antagonists. nih.gov Computational modeling and techniques like X-ray crystallography can provide structural insights into the target protein, guiding the design of analogs with optimal binding characteristics. nih.gov

Furthermore, the incorporation of unnatural amino acids or conformational constraints can lead to peptidomimetics with improved stability and bioavailability. nih.govlifechemicals.com For N2-Phenyl-L-asparagine, this could involve creating derivatives with modified peptide bonds or cyclic structures to enhance their resistance to enzymatic degradation in biological systems. nih.gov The synthesis of N-aryl amino acids has already shown promise in generating compounds with significant biological activity, suggesting that a focused effort on N2-Phenyl-L-asparagine analogs could yield potent and specific biochemical modulators. mdpi.com

Table 1: Strategies for Rational Design of N2-Phenyl-L-asparagine Analogs

| Design Strategy | Potential Outcome | Rationale |

| Phenyl Ring Substitution | Enhanced binding affinity and selectivity | Introduction of electron-donating or -withdrawing groups can alter the electronic properties and steric interactions with the target. |

| Backbone Modification | Improved metabolic stability | Replacing the natural peptide bond with a non-hydrolyzable isostere can prevent enzymatic cleavage. |

| Conformational Restriction | Increased receptor specificity | Introduction of cyclic structures or bulky groups can lock the molecule into a bioactive conformation. |

| Chiral Inversion | Altered biological activity | The use of D-amino acids can lead to peptides with different receptor interactions and resistance to proteases. nih.gov |

Development of High-Throughput Synthetic Strategies for Phenyl-Asparagine Libraries

To explore the vast chemical space of N2-Phenyl-L-asparagine derivatives, the development of high-throughput synthetic strategies is essential. These methods allow for the rapid and parallel synthesis of large numbers of compounds, known as libraries, which can then be screened for desired biological activities. xtalks.comnih.gov Automated parallel peptide synthesizers and flow synthesis platforms are powerful tools that can be adapted for the creation of phenyl-asparagine libraries. xtalks.comchemrxiv.org

One established method is solid-phase peptide synthesis (SPPS), which can be automated to produce libraries of peptides containing N2-Phenyl-L-asparagine or its analogs. nih.gov The use of protecting groups for the asparagine side chain is crucial to prevent side reactions during synthesis. google.com Recent advancements in SPPS have focused on improving the efficiency and purity of the synthesized peptides, enabling the creation of more complex and diverse libraries. nih.gov

Combinatorial chemistry approaches, such as the "one-bead one-compound" method, allow for the generation of massive peptide libraries where each bead carries a unique peptide sequence. nih.gov These libraries can then be screened against a biological target, and the active compounds can be identified by sequencing the peptide on the bead. This technique can be readily applied to the synthesis of libraries containing unnatural amino acids, including derivatives of N2-Phenyl-L-asparagine. nih.gov Furthermore, the Ugi multicomponent reaction offers a versatile and efficient route to generate diverse arrays of amino acid-derived products, which could be adapted for the high-throughput synthesis of N2-Phenyl-L-asparagine libraries. acs.org

Table 2: High-Throughput Synthesis Methodologies for Phenyl-Asparagine Libraries

| Synthesis Method | Description | Advantages |

| Automated Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids to a growing peptide chain on a solid support. nih.gov | High efficiency, automation-friendly, well-established protocols. xtalks.comnih.gov |

| Flow Synthesis | Continuous synthesis of molecules in a flowing stream of reagents. chemrxiv.org | Rapid synthesis times, precise control over reaction conditions. chemrxiv.org |

| "One-Bead One-Compound" Combinatorial Synthesis | Each bead in a large library carries a unique compound. nih.gov | Generation of vast libraries with high diversity. nih.gov |

| Ugi Multicomponent Reaction | A one-pot reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. acs.org | High efficiency and diversity in a single step. acs.org |

Integration of Multi-Omics Data with Computational Predictions for Novel Insights

The biological effects of N2-Phenyl-L-asparagine and its derivatives can be complex, involving interactions with multiple cellular components and pathways. To unravel these complexities, an integrative approach that combines multi-omics data with computational predictions is invaluable. metwarebio.com Multi-omics analysis involves the simultaneous measurement of different types of biological molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), from a biological sample. metwarebio.comnih.gov

By exposing cells or organisms to N2-Phenyl-L-asparagine and analyzing the resulting changes across multiple omics layers, researchers can gain a holistic view of its biological impact. For example, integrating proteomics and metabolomics data can reveal how the compound alters protein expression levels and, consequently, metabolic pathways. nih.govnih.gov This approach can help identify the molecular targets of N2-Phenyl-L-asparagine and elucidate its mechanism of action. nih.gov

Computational tools play a crucial role in analyzing and interpreting the large datasets generated by multi-omics experiments. biorxiv.org Machine learning algorithms can be used to identify patterns in the data that are predictive of a particular biological response. nih.gov Furthermore, computational models can be developed to predict the bioactivity of novel N2-Phenyl-L-asparagine analogs based on their chemical structure, guiding the design of more potent and selective compounds. springernature.com This iterative cycle of experimental data generation and computational prediction can accelerate the discovery of new therapeutic agents and research tools. nih.gov

Exploration of N2-Phenyl-L-asparagine in Advanced Materials Science Applications

The unique chemical structure of N2-Phenyl-L-asparagine, combining an aromatic ring with a chiral amino acid, makes it an attractive building block for the development of advanced materials with novel properties. The ability of amino acid derivatives to self-assemble into ordered nanostructures, such as hydrogels and nanofibers, is a particularly promising area of research. nih.govrsc.orgunizg.hr

The phenyl group can participate in π-π stacking interactions, while the asparagine moiety can form hydrogen bonds, driving the self-assembly process. nih.gov By modifying the structure of N2-Phenyl-L-asparagine, it may be possible to control the morphology and properties of the resulting nanomaterials. For example, the introduction of fluorine atoms onto the phenyl ring has been shown to promote the self-assembly and hydrogelation of phenylalanine derivatives. rsc.org

These self-assembled materials could have a wide range of applications. For instance, hydrogels derived from N2-Phenyl-L-asparagine could be used for controlled drug delivery or as scaffolds for tissue engineering. Furthermore, the incorporation of N2-Phenyl-L-asparagine into polymers could lead to the development of new biomaterials with tailored mechanical and biological properties. nih.govrsc.orglibretexts.org There is also potential for creating conductive polymers by incorporating N2-Phenyl-L-asparagine into conjugated polymer backbones, opening up possibilities for applications in bioelectronics and sensors. wikipedia.org The development of covalent organic frameworks (COFs) using amino acid-based building blocks is another exciting frontier, potentially leading to materials with applications in catalysis and sensing. mdpi.com

Table 3: Potential Applications of N2-Phenyl-L-asparagine in Materials Science

| Application Area | Potential Material Type | Key Structural Feature |

| Biomedical Engineering | Hydrogels, Nanofibers | Self-assembly driven by hydrogen bonding and π-π stacking. nih.govrsc.org |

| Drug Delivery | Stimuli-responsive Polymers | Incorporation of environmentally sensitive groups. rsc.org |

| Tissue Engineering | Biodegradable Polymer Scaffolds | Cleavable ester or amide linkages in the polymer backbone. libretexts.org |

| Bioelectronics | Conductive Polymers | Integration into a conjugated polymer system. wikipedia.org |

| Catalysis and Sensing | Covalent Organic Frameworks (COFs) | Ordered porous structures with functional groups. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.